Actinotetraose hexatiglate
Overview
Description
Synthesis Analysis
The synthesis of actinotetraose hexatiglate involves isolating it from the mycelia of Actinomycete bacteria. Studies have detailed the isolation processes, identifying actinotetraose hexatiglate as a significant compound produced by these microorganisms. The synthesis process is crucial for obtaining pure samples for further study and analysis, providing insights into its molecular structure and potential chemical properties (Rickards et al., 1998; Guo et al., 2013).
Molecular Structure Analysis
Actinotetraose hexatiglate's molecular structure is characterized by its glucotetraose skeleton, a result of its non-reducing sugar composition. This structure is unique among glucotetraoses, contributing to its distinct chemical reactions and properties. The structural elucidation involves advanced techniques such as NMR and MS analyses, which have been instrumental in identifying the compound's precise molecular configuration (Guo et al., 2013).
Scientific Research Applications
Marine Actinomycete Genus Salinispora: A Model for Natural Product Research
Actinotetraose hexatiglate is associated with the marine actinomycete genus Salinispora, a significant source for novel natural products. The genus has been developed as a model for natural product research, focusing on the unique chemical structures derived from it, their biological activities, and the synthetic and biosynthetic studies they have inspired. Advances in genome mining and genetic engineering techniques have furthered the exploration of products from specific biosynthetic gene clusters, showcasing the biosynthetic diversity emanating from a narrowly defined genus (Jensen, Moore, & Fenical, 2015).
Environmental Protection and Water Treatment
Actinotetraose hexatiglate, like other complex compounds, might be present in natural water environments or industrial effluents, where its transformation into various intermediates can pose monitoring and treatment challenges. Research into compounds like acetaminophen (ACT) informs strategies for handling such complex compounds in water systems. Studies show that ACT can transform into different intermediates, depending on environmental conditions, stressing the need for advanced treatment technologies in water and wastewater plants to manage these compounds and their metabolites (Vo et al., 2019).
Biofertilizers and Agricultural Applications
Actinotetraose hexatiglate's relation to Actinobacteria is crucial in the field of biofertilizers. Actinobacteria-based biofertilizers, particularly those focusing on phosphate solubilization, are seen as a beacon of hope for rock phosphate bioformulation. These biofertilizers, in combination with chemical fertilizers, can revolutionize agricultural practices, overcoming the solubility challenges of direct rock phosphate application (Soumare et al., 2020).
Nanotechnology in Agriculture
The development of nanoagrochemicals, including nanopesticides and nanofertilizers, is an emerging field with the potential to transform agricultural practices significantly. Actinotetraose hexatiglate, owing to its complex structure, may inspire the formulation of such advanced agricultural products. The scientific community is critically evaluating the progress made in this field over the last decade, examining products that might soon emerge on the market and analyzing how they can fit into current regulatory and commercial frameworks (Kah, 2015).
Safety And Hazards
The safety and hazards information of Actinotetraose hexatiglate is not available in the retrieved data.
Future Directions
The future directions of Actinotetraose hexatiglate are not available in the retrieved data.
Relevant Papers
The relevant paper for Actinotetraose hexatiglate is “Structure of actinotetraose hexatiglate, a unique glucotetraose from an actinomycete bacterium” by R.W. Rickards, J.M. Rothschild, and E. Lacey1.
properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6R)-3-hydroxy-6-(hydroxymethyl)-4,5-bis[[(E)-2-methylbut-2-enoyl]oxy]oxan-2-yl]oxy-6-[[(E)-2-methylbut-2-enoyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4R,5R,6R)-3-hydroxy-6-(hydroxymethyl)-4,5-bis[[(E)-2-methylbut-2-enoyl]oxy]oxan-2-yl]oxyoxan-2-yl]methyl (E)-2-methylbut-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H78O27/c1-13-23(7)45(63)69-21-31-33(57)35(59)43(79-51-37(61)41(77-49(67)27(11)17-5)39(29(19-55)71-51)75-47(65)25(9)15-3)53(73-31)81-54-44(36(60)34(58)32(74-54)22-70-46(64)24(8)14-2)80-52-38(62)42(78-50(68)28(12)18-6)40(30(20-56)72-52)76-48(66)26(10)16-4/h13-18,29-44,51-62H,19-22H2,1-12H3/b23-13+,24-14+,25-15+,26-16+,27-17+,28-18+/t29-,30-,31-,32-,33-,34-,35+,36+,37-,38-,39-,40-,41-,42-,43-,44-,51+,52+,53-,54-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAUYHDLIURVPC-ZNKXWPPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)COC(=O)C(=CC)C)O)O)OC3C(C(C(C(O3)CO)OC(=O)C(=CC)C)OC(=O)C(=CC)C)O)OC4C(C(C(C(O4)CO)OC(=O)C(=CC)C)OC(=O)C(=CC)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C(=O)OC[C@H]1O[C@@H]([C@@H]([C@H]([C@@H]1O)O)O[C@@H]2O[C@@H]([C@H]([C@@H]([C@H]2O)OC(=O)/C(=C/C)/C)OC(=O)/C(=C/C)/C)CO)O[C@H]3O[C@@H]([C@H]([C@@H]([C@H]3O[C@@H]4O[C@@H]([C@H]([C@@H]([C@H]4O)OC(=O)/C(=C/C)/C)OC(=O)/C(=C/C)/C)CO)O)O)COC(=O)/C(=C/C)/C)\C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H78O27 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1159.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Actinotetraose hexatiglate |
Citations
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